![molecular formula C18H24N2O3 B3864721 2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline](/img/structure/B3864721.png)
2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline
Overview
Description
2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline, also known as DMEMQ, is a synthetic compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and biological properties.
Mechanism of Action
2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. 2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline also inhibits the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline has been shown to possess anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It induces apoptosis and inhibits cell proliferation through the inhibition of topoisomerase II activity. 2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline has also been investigated for its neuroprotective effects in neurodegenerative diseases. It has been shown to protect against oxidative stress and inhibit the formation of beta-amyloid plaques, a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline has several advantages for use in lab experiments. It is a synthetic compound, which allows for the precise control of its chemical properties and purity. It has been extensively studied for its biological properties and has shown promising results in preclinical studies. However, 2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline also has several limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various signaling pathways. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline. One potential area of research is the development of 2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline analogs with improved biological properties and reduced toxicity. Another area of research is the investigation of 2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline's effects on various signaling pathways and its potential as a multi-targeted therapeutic agent. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline in animal models and clinical trials.
Scientific Research Applications
2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(2,6-dimethyl-4-morpholinyl)-5,8-dimethoxy-4-methylquinoline has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-(5,8-dimethoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-11-8-16(20-9-12(2)23-13(3)10-20)19-18-15(22-5)7-6-14(21-4)17(11)18/h6-8,12-13H,9-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIESQKSKRURIKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,8-Dimethoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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